molecular formula C20H18N2O5S B305916 isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate

isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate

Cat. No. B305916
M. Wt: 398.4 g/mol
InChI Key: QVZUHMYFOPXTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate, also known as IFTM, is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate involves the reaction between the thiol group of a cysteine residue and the pyrimidine moiety of isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate. This reaction results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is proportional to the concentration of thiols in the sample.
Biochemical and Physiological Effects
isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. It is therefore a useful tool for studying the role of thiols in cellular processes. In addition, isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate can be used to visualize the distribution of thiols in biological samples, providing valuable information about their localization and function.

Advantages and Limitations for Lab Experiments

One advantage of isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate is its high sensitivity and selectivity for thiols. It can detect thiols at concentrations as low as nanomolar levels, making it a valuable tool for studying thiols in biological systems. However, one limitation of isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate is its relatively short half-life in cells, which can limit its usefulness for long-term studies.

Future Directions

There are several potential future directions for research involving isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate. One direction is the development of new derivatives with improved properties, such as longer half-life or increased selectivity for specific thiols. Another direction is the application of isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate in vivo, to study the role of thiols in disease models. Finally, isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate could be used in combination with other fluorescent probes to study multiple aspects of cellular function simultaneously.

Synthesis Methods

Isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction between 3-methylbenzoic acid and isopropyl alcohol to form isopropyl 3-methylbenzoate. This intermediate is then reacted with 2-furaldehyde and thiourea to form the final product, isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate.

Scientific Research Applications

Isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate has potential applications in scientific research as a fluorescent probe for the detection of thiols. Thiols are important biomolecules that play a role in many biological processes, including redox signaling and protein folding. The ability to detect thiols in biological systems is crucial for understanding these processes and developing new therapies for diseases such as cancer and Alzheimer's.

properties

Product Name

isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

propan-2-yl 4-[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-3-methylbenzoate

InChI

InChI=1S/C20H18N2O5S/c1-10(2)26-19(25)12-4-6-14(11(3)8-12)16-7-5-13(27-16)9-15-17(23)21-20(28)22-18(15)24/h4-10H,1-3H3,(H2,21,22,23,24,28)

InChI Key

QVZUHMYFOPXTDC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)C)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)C)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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